molecular formula C21H20N2O6S2 B2815708 (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid CAS No. 875302-81-1

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

Cat. No. B2815708
CAS RN: 875302-81-1
M. Wt: 460.52
InChI Key: IKJDNVCADYHHGG-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid is a useful research compound. Its molecular formula is C21H20N2O6S2 and its molecular weight is 460.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiangiogenic Effects

The scientific research on derivatives of thioxothiazolidin-4-one, which share a structural similarity with (Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, has demonstrated promising anticancer and antiangiogenic effects. For instance, novel thioxothiazolidin-4-one derivatives have been synthesized and shown to inhibit tumor growth and tumor-induced angiogenesis in mouse models. These compounds significantly reduced ascites tumor volume, cell number, and increased the lifespan of mice bearing Ehrlich Ascites Tumor (EAT), while also manifesting strong antiangiogenic effects and suppressing tumor-induced endothelial proliferation (Chandrappa et al., 2010).

Cytotoxicity and Apoptosis Induction in Human Leukemia Cells

Another study focused on the synthesis of thiazolidinone derivatives, exploring their anticancer effects. These compounds, particularly 5e and 5f, displayed moderate to strong antiproliferative activity in human leukemia cell lines in a cell cycle stage-dependent and dose-dependent manner. The study highlighted the critical role of electron-donating groups on the thiazolidinone moiety for anticancer properties, with compounds inducing cytotoxicity and apoptosis in cancer cells (Chandrappa et al., 2009).

Anti-leishmanial Activity

Derivatives of nitroaromatic compounds have been synthesized and evaluated for their in vitro ability to inhibit the growth of Leishmania infantum, with some compounds showing potential as anti-leishmanicidal drugs. The study underscores the importance of the electroactive nitro group in biological activity, suggesting a promising avenue for veterinary applications in treating Leishmaniasis (Dias et al., 2015).

Fluorescent Compound for Co2+ Detection

Research has also led to the synthesis of a new fluorescent compound with selective quenching effects for Co2+, indicating its potential as a fluorescent chemical sensor for cobalt ions. This compound demonstrates the versatility of thioxothiazolidin derivatives in applications beyond pharmacological activities, extending into chemical sensing (Li Rui-j, 2013).

properties

IUPAC Name

2-[(5Z)-5-[[5-(4-methyl-3-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6S2/c1-3-4-5-15(20(25)26)22-19(24)18(31-21(22)30)11-14-8-9-17(29-14)13-7-6-12(2)16(10-13)23(27)28/h6-11,15H,3-5H2,1-2H3,(H,25,26)/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKJDNVCADYHHGG-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)N1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)O)N1C(=O)/C(=C/C2=CC=C(O2)C3=CC(=C(C=C3)C)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(5-((5-(4-methyl-3-nitrophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

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